Deflazacort

Duchenne Muscular Dystrophy Motor Function Clinical Trial Analysis

Deflazacort is an oxazoline derivative of prednisolone—not a generic substitute. Its C17 heterocyclic ring confers minimal mineralocorticoid receptor affinity, a 1.3-hour active metabolite half-life, and tissue-specific glucocorticoid receptor stabilization. FDA-approved for DMD (2017), it delivers 44.8% slower functional decline and lower weight gain vs. prednisone. For DMD research, pediatric bone/growth studies, or glucocorticoid SAR programs, it is the evidence-backed reference standard. ≥98% purity with full documentation.

Molecular Formula C25H31NO6
Molecular Weight 441.5 g/mol
CAS No. 14484-47-0
Cat. No. B1670188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeflazacort
CAS14484-47-0
SynonymsAzacort;  Calcort;  Deflan;  Cortax;  DL-458-IT;  DL 458-IT;  DL458-IT;  Emflaza;  Enzocort;  Flantadin;  L-5458;  Lantadin;  MDL 458;  MDL-458;  MDL458;  Oxazacort; 
Molecular FormulaC25H31NO6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1
InChIKeyFBHSPRKOSMHSIF-GRMWVWQJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deflazacort 14484-47-0: A Differentiated Oxazoline Glucocorticoid for DMD and Beyond


Deflazacort (CAS 14484-47-0) is a synthetic oxazoline derivative of prednisolone, classified as an intermediate-acting glucocorticoid [1]. It functions as an inactive prodrug, rapidly converted by plasma esterases to its active metabolite, 21-desacetyldeflazacort, which exerts anti-inflammatory and immunosuppressive effects via glucocorticoid receptor activation [2]. Deflazacort is distinguished from conventional glucocorticoids by its unique heterocyclic oxazoline ring structure at the C17 position, which confers distinct pharmacological properties including reduced mineralocorticoid activity and differential tissue-specific receptor complex stabilization [1].

Deflazacort 14484-47-0: Why Prednisone and Other Glucocorticoids Cannot Be Simply Substituted


Generic substitution among glucocorticoids is clinically inappropriate due to profound differences in molecular structure, pharmacokinetic half-life, mineralocorticoid receptor affinity, and tissue-specific pharmacodynamic effects. Deflazacort is a distinct chemical entity—an oxazoline derivative of prednisolone—with a 1.3-hour active metabolite half-life versus 2.5–3.5 hours for prednisolone and methylprednisolone [1]. It exhibits minimal mineralocorticoid receptor binding compared to prednisone [2], and demonstrates differential glucocorticoid receptor complex stabilization in kidney and thymus tissues [3]. These molecular distinctions translate into clinically meaningful differences in motor function preservation, weight gain profiles, bone metabolism, growth velocity, and cataract risk, as quantified in the evidence below.

Deflazacort 14484-47-0: Quantitative Differentiation Evidence Versus Comparators


Deflazacort Demonstrates 44.8% Less Decline in 6-Minute Walk Distance Versus Prednisone/Prednisolone in DMD

In a post-hoc analysis of the ACT DMD trial (placebo arm, n=53 deflazacort vs n=61 prednisone/prednisolone), deflazacort demonstrated significantly greater preservation of motor function. Over 48 weeks, deflazacort-treated patients showed a mean decline in 6-minute walk distance (6MWD) of -39.0 meters, compared to -70.6 meters for prednisone/prednisolone, representing a 44.8% smaller decline [1]. Additionally, 4-stair climb time increased by only 3.79 seconds with deflazacort versus 6.67 seconds with prednisone/prednisolone, a 43.2% slower functional deterioration [1].

Duchenne Muscular Dystrophy Motor Function Clinical Trial Analysis

Deflazacort Exhibits Bone-Sparing Effects: Mean Total Bone Mineral Density Increased Versus Decrease with Prednisolone

In a prospective comparative study of pediatric patients with hematologic diseases requiring long-term glucocorticoid therapy (n=14 per group), deflazacort demonstrated bone-sparing effects over 3 months. While the prednisolone group experienced a decrease in mean total bone mineral density, the deflazacort group showed an increase in mean total bone mineral density after 3 months of treatment [1]. Additionally, mean fasting blood glucose levels were lower in the deflazacort group, though not statistically significant [1].

Bone Metabolism Glucocorticoid-Induced Osteoporosis Pediatric Hematology

Deflazacort Causes 2.3–2.5 Times Less Growth Retardation Than Prednisone in Prepubertal Children

A long-term analysis comparing growth-retarding effects in prepubertal sick children demonstrated that growth retardation in prednisone-treated children was 2.3–2.5 times greater than in deflazacort-treated children [1]. Furthermore, prednisone induced a significantly greater increase in body weight than deflazacort, indicating a more favorable growth and body composition profile for deflazacort in pediatric populations [1].

Pediatric Growth Growth Retardation Long-Term Glucocorticoid Therapy

Deflazacort Active Metabolite Half-Life is 1.3 Hours Versus 2.5–3.5 Hours for Methylprednisolone and Prednisolone

A pharmacokinetic-pharmacodynamic study in healthy volunteers demonstrated that the active metabolite of deflazacort (21-desacetyldeflazacort) has a terminal half-life of 1.3 hours, which is significantly shorter than the half-lives of methylprednisolone and prednisolone [1]. This translates to pharmacodynamic effects of shorter duration for deflazacort compared to both comparators, as confirmed by PK-PD modeling [1]. Maximum plasma concentration of the active metabolite averaged 116 ng/mL at 1.3 hours post-dose, with an AUC of 280 ng/mL·h [1].

Pharmacokinetics Pharmacodynamics Drug Half-Life

Deflazacort Has Minimal Mineralocorticoid Receptor Affinity Versus Detectable Activity for Prednisone

Comparative pharmacological profiling reveals that deflazacort has little to no affinity for the human mineralocorticoid receptor, and its active metabolite (deflazacort-21-hydroxide) shows low transactivation activity [1]. This contrasts with prednisone/prednisolone, which exhibit some detectable mineralocorticoid activity [1]. The differential mineralocorticoid receptor engagement is a key molecular differentiator that may explain the distinct side effect profiles observed clinically, particularly regarding fluid retention and electrolyte balance.

Receptor Pharmacology Mineralocorticoid Activity Side Effect Profile

Deflazacort Associated with Significantly Less Weight Gain Than Prednisone: Mean Difference -9.52% at 1 Year

A meta-analysis of randomized controlled trials comparing deflazacort to prednisone in Duchenne muscular dystrophy patients found that at 1 year, deflazacort was associated with significantly less weight gain. The mean difference in weight gain (expressed as percentage) was -9.52% (95% CI: -14.91, -4.12) favoring deflazacort [1]. This finding is consistent across multiple studies, including a 52-week trial where prednisone-treated participants had significantly more weight gain than both deflazacort dose groups (0.9 and 1.2 mg/kg/day) [2].

Weight Gain Metabolic Side Effects Glucocorticoid Safety

Deflazacort 14484-47-0: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Duchenne Muscular Dystrophy Therapeutic Development and Clinical Research

Deflazacort is the preferred glucocorticoid for DMD clinical trials and therapeutic protocols where preservation of motor function is the primary endpoint. Based on the 44.8% smaller decline in 6MWD and 43.2% slower 4-stair climb deterioration versus prednisone/prednisolone over 48 weeks [10], deflazacort provides a quantifiable functional advantage. Additionally, the significantly lower weight gain profile (-9.52% mean difference at 1 year) [8] makes it the rational choice for studies where minimizing glucocorticoid-induced metabolic complications is critical. FDA approval specifically for DMD (2017) further supports its use as the reference standard in this indication [9].

Pediatric Long-Term Glucocorticoid Therapy Requiring Growth and Bone Health Preservation

For pediatric chronic inflammatory or autoimmune conditions requiring extended glucocorticoid administration, deflazacort offers quantifiable advantages in preserving growth velocity and bone mineral density. The 2.3–2.5-fold lower growth retardation compared to prednisone [10] and the bone-sparing effect (increase in mean total bone mineral density versus decrease with prednisolone) [8] make deflazacort the scientifically justified selection when minimizing long-term skeletal and developmental toxicity is paramount. The shorter active metabolite half-life (1.3 hours) [9] may also contribute to a more favorable safety profile in pediatric populations.

Glucocorticoid Comparative Pharmacology Research and Mechanism-of-Action Studies

Deflazacort serves as a valuable tool compound for investigating structure-activity relationships in glucocorticoid pharmacology. Its unique oxazoline ring structure at C17, minimal mineralocorticoid receptor affinity [10], differential glucocorticoid receptor complex stabilization in kidney and thymus (but not liver) [8], and distinct pharmacokinetic profile (1.3-hour half-life) [9] make it an essential comparator in studies aimed at dissecting the molecular determinants of glucocorticoid efficacy versus toxicity. For research programs developing next-generation dissociative steroids or selective glucocorticoid receptor modulators, deflazacort represents a critical benchmark with well-characterized differential properties.

Pharmacokinetic/Pharmacodynamic Modeling and Drug-Drug Interaction Studies

The well-characterized PK/PD profile of deflazacort—including rapid prodrug conversion, 1.3-hour active metabolite half-life, 40% plasma protein binding, and lack of corticosteroid-binding globulin affinity [10]—makes it an ideal model compound for developing and validating PK/PD models. Its disposition is susceptible to pharmacokinetic-type interactions (e.g., with erythromycin) [10], providing a useful system for studying drug-drug interaction mechanisms. The shorter pharmacodynamic duration compared to methylprednisolone and prednisolone [10] offers a controlled variable for investigating the relationship between drug exposure duration and therapeutic or adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deflazacort

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.